

Application Note: Optimization of In Vitro Efficacy Profiling for Indinavir Sulfate Hydrate

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Compound of Interest

Compound Name: *Indinavir sulfate hydrate*

CAS No.: *2129529-26-4*

Cat. No.: *B12343724*

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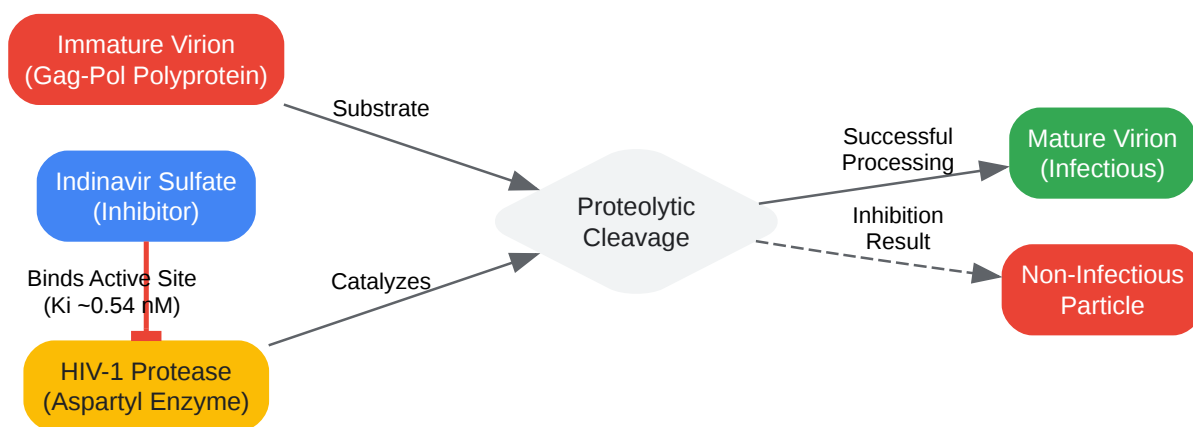
Abstract & Introduction

Indinavir sulfate hydrate (MK-639) is a potent, specific protease inhibitor (PI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogs that target viral replication, Indinavir targets the late-stage maturation of the virus.

This guide addresses a critical gap in standard literature: the handling of the sulfate hydrate salt form. While the salt form significantly improves aqueous solubility compared to the free base, it exhibits complex pH-dependent stability and solubility profiles that can introduce variability in in vitro assays.

Key Mechanism: HIV-1 protease is an aspartyl protease responsible for cleaving the Gag-Pol polyprotein precursor. Inhibition of this enzyme prevents the formation of structural proteins (p17, p24) and enzymes (Reverse Transcriptase, Integrase), resulting in the release of immature, non-infectious viral particles.

Mechanism of Action (MOA) Visualization



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Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Indinavir binds the HIV-1 Protease active site, blocking Gag-Pol cleavage and preventing virion maturation.[8]

Material Preparation & Handling[4][5][9][10][11][12][13][14]

The sulfate hydrate form is chosen for its high aqueous solubility (>100 mg/mL), but it is hygroscopic and sensitive to pH shifts.

Stock Solution Preparation[1][9][13]

- Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stock solutions to prevent hydrolysis observed in aqueous acidic buffers during long-term storage.
- Concentration: Prepare a 10 mM or 20 mM master stock.
- Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Aqueous Dilution (Critical Step)

Indinavir sulfate has a steep solubility curve. It is highly soluble at pH < 3.5 but solubility drops sharply as pH approaches neutral (pH 7.4).

- For Biochemical Assays (pH 4.7 - 5.0): Direct dilution into the acidic assay buffer is stable.

- For Cell Culture (pH 7.4): Predilute in DMSO to 1000x the final concentration, then spike into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Protocol A: Biochemical FRET-Based Protease Inhibition Assay

This cell-free assay measures the direct enzymatic inhibition (

or

) and is the "Gold Standard" for validating compound potency before cell-based work.

Reagents & Buffer Composition

Component	Concentration	Function
Sodium Acetate	100 mM	Buffer base (maintain pH 4.7 - 5.0)
NaCl	1.0 M	Ionic strength for enzyme stability
EDTA	1 mM	Chelates divalent cations
DTT	1 mM	Reduces cysteine residues (Add fresh)
BSA	0.1 mg/mL	Prevents enzyme adsorption to plate
Substrate	10 μ M	FRET Peptide (e.g., RE(Edans)-SQNYPIIV-K(Dabcyl)-R)

Note: The acidic pH (4.7) is critical. HIV-1 protease activity drops significantly above pH 6.0.

Assay Procedure (96-well Black Plate)

- Enzyme Prep: Dilute recombinant HIV-1 Protease to 20-50 ng/mL in Assay Buffer.

- Inhibitor Dilution: Prepare a 3-fold serial dilution of Indinavir Sulfate in Assay Buffer (Range: 1000 nM down to 0.01 nM).
- Plate Setup:
 - Test Wells: 80 μ L Enzyme + 10 μ L Indinavir dilution.
 - Positive Control (100% Activity): 80 μ L Enzyme + 10 μ L Buffer (with equivalent DMSO).
 - Negative Control (0% Activity): 90 μ L Buffer (no enzyme).
- Pre-Incubation: Incubate plate for 10–15 minutes at 37°C to allow inhibitor binding.
- Reaction Start: Add 10 μ L of FRET Substrate (100 μ M stock) to all wells. Final volume: 100 μ L.
- Kinetic Reading: Measure fluorescence immediately (Ex/Em: 340/490 nm for Edans/Dabcyl) every 2 minutes for 60 minutes at 37°C.

Data Analysis

Calculate the initial velocity (

) from the linear portion of the curve (RFU/min).

Fit data to a 4-parameter logistic model to determine

. Expected

for Indinavir: 0.5 – 5.0 nM.

Protocol B: Cell-Based Antiviral Efficacy (MT-4 Cells)

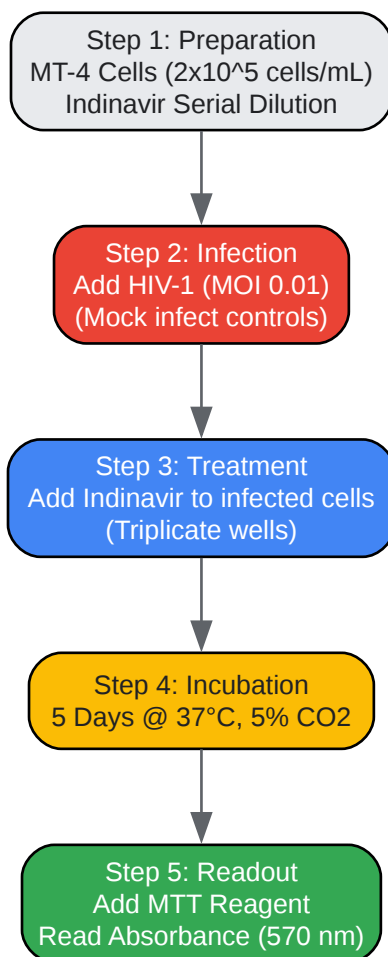
While FRET shows enzymatic inhibition, this assay confirms the drug can penetrate the cell membrane and function in a physiological environment.

Cell System

- Cell Line: MT-4 (Human T-cell leukemia line, HTLV-1 transformed).

- Virus: HIV-1 strain IIIB or NL4-3.
- Readout: MTT Assay (measures cell viability; HIV-1 causes cytopathic effect/death in MT-4 cells, so effective drug = high viability).

Experimental Workflow



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Figure 2: MT-4 Cell-Based Assay Workflow.[5] The assay relies on the protection of T-cells from HIV-induced cytopathic effects (CPE).

Detailed Protocol

- Seeding: Count MT-4 cells and adjust to
cells/mL in RPMI-1640 + 10% FBS.

- Compound Plate: Prepare 2x concentrated serial dilutions of Indinavir in culture media in a separate 96-well plate (e.g., 2000 nM to 0.1 nM).
- Infection:
 - Divide cell suspension into two tubes.
 - Tube A (Infected): Add HIV-1 virus stock at MOI (Multiplicity of Infection) of 0.01.
 - Tube B (Mock): Add media only (Cytotoxicity control).
- Plating:
 - Add 50 μ L of Indinavir dilution to the test plate.
 - Add 50 μ L of Infected cells to test wells.
 - Add 50 μ L of Mock cells to toxicity control wells (to check if Indinavir kills cells).
- Incubation: 5 days at 37°C, 5%
- Development:
 - Add 20 μ L MTT (7.5 mg/mL in PBS). Incubate 2-4 hours.
 - Remove supernatant (carefully) or add lysis buffer (acidified isopropanol).
 - Read Absorbance at 570 nm.[\[5\]](#)

Data Analysis

- (Antiviral Potency): Concentration achieving 50% protection of infected cells.
- (Cytotoxicity): Concentration reducing viability of mock-infected cells by 50%.
- Selectivity Index (SI):

- Validation: Indinavir sulfate should show an
of 20 – 100 nM in this system.

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